Piperidine, hydrobromide
Overview
Description
Piperidine, hydrobromide is an organic compound, which is a white solid at room temperature. It is used in many scientific and industrial applications and is also an important starting material for the synthesis of various other compounds. It is a derivative of piperidine, a cyclic secondary amine that is found in many essential oils and alkaloids. Piperidine, hydrobromide has a wide range of uses, from pharmaceuticals and cosmetics to industrial chemicals, and has recently been studied for its potential medical applications.
Scientific Research Applications
Anticancer Activity
Piperidine derivatives have shown promise in anticancer therapy. They can inhibit the Akt signaling pathway, which is crucial for cancer cell survival and proliferation. Piperine, a compound related to piperidine, has been observed to decrease the phosphorylation of Akt, leading to the inhibition of this pathway in breast cancer cell lines .
Antiviral Properties
Piperidine-substituted compounds have been designed to explore the hydrophobic channel of non-nucleoside reverse transcriptase inhibitors binding pocket (NNIBP), which is significant in the treatment of viral infections like HIV. By incorporating an aromatic moiety, these derivatives aim to enhance antiviral efficacy .
Antimicrobial and Antifungal Effects
Piperidine nucleus is utilized in drug discovery for its antimicrobial and antifungal properties. These compounds can be effective against a range of microbial and fungal pathogens, contributing to their potential as therapeutic agents .
Analgesic and Anti-inflammatory Uses
The piperidine structure is integral in developing analgesic and anti-inflammatory drugs. These compounds can modulate pain pathways and inflammatory responses, making them valuable in treating conditions like chronic pain and arthritis .
Anti-Alzheimer’s Applications
Piperidine derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s. Their ability to interact with biological targets relevant to these conditions makes them candidates for drug development efforts .
Antipsychotic Potential
Compounds with a piperidine base have been explored for their antipsychotic effects. They may offer new avenues for treating psychiatric disorders by affecting neurotransmitter systems in the brain .
Anticoagulant Effects
The piperidine moiety is also found in anticoagulant agents. These compounds can prevent blood clot formation, which is crucial in managing cardiovascular diseases and preventing stroke .
Each application mentioned above represents a unique field where Piperidine Hydrobromide could potentially be applied, based on the general activities of piperidine derivatives. The specific effects and mechanisms may vary depending on the exact structure and substituents present in the compound.
Anticancer Applications and Pharmacological Properties of Piperidine - Frontiers The Wide Spectrum Biological Activities of Piperidine - A Short Review - IJIRT Piperidine nucleus in the field of drug discovery - SpringerOpen
Future Directions
: Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. DOI: 10.3389/fphar.2021.772418
Mechanism of Action
Target of Action
Piperidine hydrobromide, a derivative of piperidine, has been found to interact with various targets. One of the primary targets is the sigma receptor 1 (S1R), a protein involved in a large array of biological functions . Piperidine-based compounds have shown high affinity towards S1R .
Mode of Action
The interaction of piperidine hydrobromide with its targets leads to various changes at the molecular level. For instance, when interacting with S1R, it acts as an agonist . This means it binds to the receptor and activates it, triggering a biological response.
Biochemical Pathways
Piperidine hydrobromide affects multiple signaling pathways. For instance, it has been found to regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . These pathways are crucial for various biological functions, including cell growth, inflammation, and apoptosis .
Result of Action
The molecular and cellular effects of piperidine hydrobromide’s action are diverse. It has been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . Furthermore, it can lead to the release of cytochrome c from mitochondria to the cytoplasm, activating caspase systems and inducing apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of piperidine hydrobromide can be influenced by various environmental factors. While specific studies on this aspect are limited, it’s known that factors such as pH, temperature, and presence of other compounds can affect the action of similar compounds .
properties
IUPAC Name |
piperidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.BrH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVJSWBDQUQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161457 | |
Record name | Piperidine, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14066-85-4 | |
Record name | Piperidine, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14066-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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